3-Amino-2-hydroxy-4-phenylbutanoic acid (Apns) is a non-proteinogenic β-amino acid and a key component of various natural and synthetic compounds with significant biological activity. Notably, the (2S,3R)-stereoisomer is found in bestatin [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine] [, ], a natural dipeptide isolated from Streptomyces olivoreticuli []. Apns and its derivatives have garnered significant interest in scientific research due to their potential applications as enzyme inhibitors, particularly for aminopeptidases [, , ].
3-Amino-2-hydroxy-2-phenylpropanoic acid, also known as β-phenylserine, is a non-proteinogenic amino acid with the molecular formula CHNO. This compound features an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It exists in multiple stereoisomeric forms, which can exhibit varying biological activities and properties.
3-Amino-2-hydroxy-2-phenylpropanoic acid can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is classified as a non-proteinogenic amino acid due to its structural characteristics and the fact that it is not incorporated into proteins during translation .
The synthesis of 3-amino-2-hydroxy-2-phenylpropanoic acid can be achieved through several methods:
In industrial settings, large-scale synthesis often follows these methods. The racemic mixtures obtained from chemical synthesis are typically subjected to optical resolution using techniques such as preferential crystallization or diastereoisomeric salt formation to enhance purity and yield.
The molecular structure of 3-amino-2-hydroxy-2-phenylpropanoic acid can be represented as follows:
The compound has a molecular weight of approximately 183.19 g/mol, with specific stereochemical configurations influencing its reactivity and biological activity .
3-Amino-2-hydroxy-2-phenylpropanoic acid participates in several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used and desired products. For instance, oxidation typically requires an acidic environment, while substitution reactions may necessitate basic conditions for optimal reactivity.
The primary target of 3-amino-2-hydroxy-2-phenylpropanoic acid is Aminopeptidase N (APN/CD13), an enzyme involved in peptide metabolism. The compound inhibits the activity of this enzyme, affecting several biological processes such as cell proliferation, differentiation, and angiogenesis.
Inhibition of APN/CD13 by 3-amino-2-hydroxy-2-phenylpropanoic acid has potential implications in cancer research, particularly regarding tumor invasion and metastasis.
While specific physical properties such as density and boiling point are often not readily available for this compound, it is generally characterized by:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 183.19 g/mol |
Melting Point | Not specified |
Solubility | Water-soluble |
pH Stability Range | Neutral to slightly alkaline |
3-Amino-2-hydroxy-2-phenylpropanoic acid has a variety of applications in scientific research:
This compound's unique properties and mechanisms make it a significant focus in various fields, including medicinal chemistry and biochemical research.
The β,β-disubstituted stereogenic center in 3-amino-2-hydroxy-2-phenylpropanoic acid creates significant synthetic hurdles for enantiopure production. Conventional resolution methods face limitations due to minimal energy differences between diastereomeric transition states. Chiral auxiliary approaches using (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one enable asymmetric induction during carbon-carbon bond formation, yielding the (R)-enantiomer with >98% ee after auxiliary cleavage [1]. Enzymatic asymmetric reduction provides an alternative route; Saccharomyces cerevisiae (ATCC 9080) reduces ethyl 3-oxo-3-phenylpropanoate to ethyl (S)-3-hydroxy-3-phenylpropanoate (precursor to the target amino acid) with 94% ee and 85% yield under optimized conditions (petroleum ether solvent, sucrose additive) [6]. For racemic mixtures, preferential crystallization of intermediates like (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid resolves enantiomers when processed below the racemic compound transition temperature (∼90% optical purity after recrystallization) .
Table 1: Enantioselective Synthesis Methods
Method | Key Agent/Conditions | Enantioselectivity | Yield | Reference |
---|---|---|---|---|
Chiral Auxiliary | Oxazolidinone 5 + Amidoalkylation | >98% ee (R) | 72%* | [1] |
Enzymatic Reduction | S. cerevisiae ATCC 9080 | 94% ee (S) | 85% | [6] |
Preferential Crystallization | Cinchonidine (resolution agent) | 90% op (S/R) | 70%** | |
Enzymatic Kinetic Resolution | Lipase B (hydrolysis) | E=28 (S-preferential) | 45% | [6] |
Notes: Yield over 3 steps; *Based on half racemate*
Solid-phase peptide synthesis (SPPS) enables precise incorporation of 3-amino-2-hydroxy-2-phenylpropanoic acid into bioactive sequences targeting aminopeptidase N (APN). The Fmoc-protected variant [(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenylpropanoic acid] serves as a key building block, with its carboxylic acid group anchored to 2-chlorotrityl chloride resin. Orthogonal Fmoc deprotection (20% piperidine/DMF) permits sequential elongation while preserving the acid-labile β-hydroxy group [3] [9]. Linker strategies critically influence functionalization efficiency; acid-labile Wang resin linkages facilitate mild cleavage (TFA/DCM, 0°C) without epimerization, whereas photolabile o-nitrobenzyl linkers enable UV-triggered release for structural validation [9]. Post-assembly global deprotection employs TFA:TIPS:H2O (95:2.5:2.5) with <5% β-elimination byproducts when reaction times are controlled at <2 hr [3].
Table 2: SPPS Strategies for Derivatives
Component | Recommended Approach | Advantage | Limitation |
---|---|---|---|
Protection | Fmoc-amino group | Orthogonal to acid-labile linkers | Base-sensitive β-hydroxy group |
Resin | 2-Chlorotrityl chloride | Prevents diketopiperazine formation | High cost |
Cleavage | 0.5% TFA/DCM (stepwise) | Preserves stereochemistry | Incomplete release if >1 residue |
Side-Chain Modification | On-resin Mitsunobu (PPh3/DIAD) | Enables etherification pre-cleavage | Risk of racemization |
Simultaneous preservation of the amino and β-hydroxy groups demands orthogonal protection during synthesis. Amino protection:
Table 3: Protecting Group Compatibility
Protection Scheme | Amino PG | Hydroxy PG | Key Application | Stability Issues |
---|---|---|---|---|
Fmoc/Acetyl | Fmoc | Acetyl | Enzymatic resolution | Base-induced acetyl migration |
Boc/TBS | Boc | TBS | Multi-step organic synthesis | TFA cleaves TBS at >25°C |
Cbz/TBDPS | Cbz | TBDPS | Hydrogenation-compatible sequences | Pd-catalyzed deprotection slows |